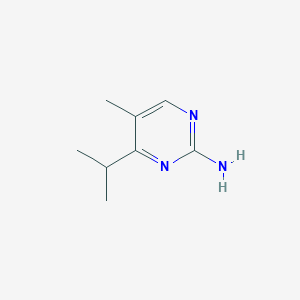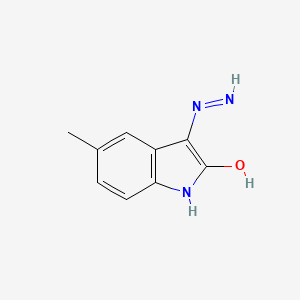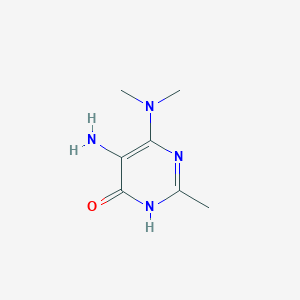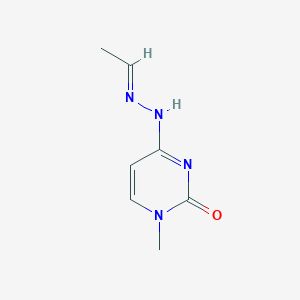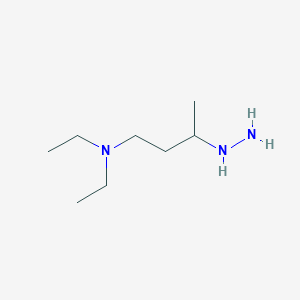
N,N-Diethyl-3-hydrazino-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-hydrazinylbutan-1-amine: is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine functional group attached to a butan-1-amine backbone, with diethyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-hydrazinylbutan-1-amine typically involves the reaction of 3-bromobutan-1-amine with diethylhydrazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the hydrazine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethyl-3-hydrazinylbutan-1-amine can undergo oxidation reactions to form corresponding azides or nitroso compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
Chemistry: N,N-Diethyl-3-hydrazinylbutan-1-amine is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of other hydrazine derivatives.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules. It can be employed in the synthesis of bioactive compounds and as a probe for studying enzyme mechanisms.
Medicine: The compound has potential applications in medicinal chemistry. It can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, N,N-Diethyl-3-hydrazinylbutan-1-amine can be used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-hydrazinylbutan-1-amine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biomolecules, leading to the modification of their structure and function. This compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues.
Comparison with Similar Compounds
N,N-Diethylhydrazine: Similar structure but lacks the butan-1-amine backbone.
3-Hydrazinylbutan-1-amine: Similar structure but lacks the diethyl groups.
N,N-Dimethyl-3-hydrazinylbutan-1-amine: Similar structure but with methyl groups instead of diethyl groups.
Uniqueness: N,N-Diethyl-3-hydrazinylbutan-1-amine is unique due to the presence of both diethyl groups and the butan-1-amine backbone. This combination of functional groups imparts specific reactivity and properties to the compound, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H21N3 |
|---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
N,N-diethyl-3-hydrazinylbutan-1-amine |
InChI |
InChI=1S/C8H21N3/c1-4-11(5-2)7-6-8(3)10-9/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
OOJNFVJULHJJPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


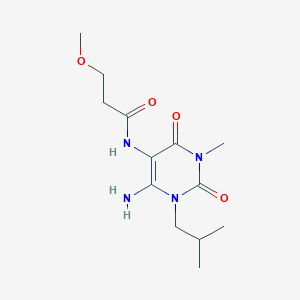
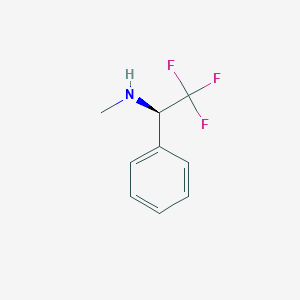
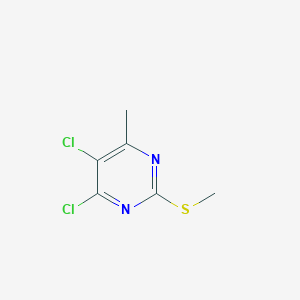
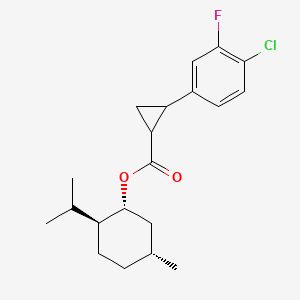
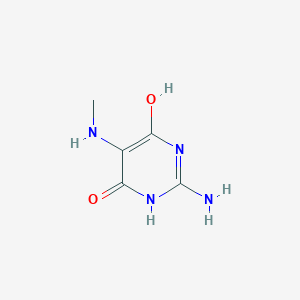
![4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13097434.png)
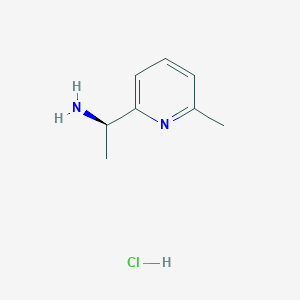
![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
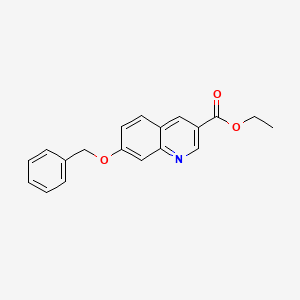
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
